

An In-depth Technical Guide to Boc-Ser(Me)-OH

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Compound of Interest

Compound Name: *Boc-Ser(Me)-OH*

Cat. No.: *B558114*

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This technical guide provides a comprehensive overview of N- α -tert-Butoxycarbonyl-O-methyl-L-serine, commonly abbreviated as **Boc-Ser(Me)-OH**. It is a crucial amino acid derivative utilized extensively by researchers, scientists, and drug development professionals in the field of peptide chemistry. This document details its chemical structure, physicochemical properties, a standard synthesis protocol, and its primary applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Chemical Identity and Structure

Boc-Ser(Me)-OH is a derivative of the amino acid L-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydroxyl group of the side chain is methylated. This dual modification makes it a valuable building block for introducing O-methyl-serine residues into peptide sequences.

Chemical Formula: $C_9H_{17}NO_5$ [\[1\]](#)

Key Identifiers:

- IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid
- CAS Number: 51293-47-1[\[1\]](#)
- SMILES: C(O)(=O)--INVALID-LINK--NC(OC(C)(C)C)=O[\[1\]](#)
- InChI Key: RFGMSGRWQUMJIR-LURJTMIESA-N[\[1\]](#)

- Synonyms: BOC-O-METHYL-L-SERINE, N-Boc-O-methyl-L-serine[1]

Physicochemical Properties

The following table summarizes the key quantitative data for **Boc-Ser(Me)-OH**, providing a clear reference for its physical and chemical characteristics.

Property	Value	Reference
Molecular Weight	219.24 g/mol	[1]
Appearance	Yellow-brown solid	[1]
Melting Point	126 °C	
Boiling Point	355.8 ± 37.0 °C (Predicted)	[1]
Density	1.148 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	3.52 ± 0.10 (Predicted)	[1]
Storage Temperature	Sealed in dry, 2-8°C	[1]

Experimental Protocol: Synthesis of Boc-Ser(Me)-OH

A general and widely used method for the synthesis of N-Boc-O-methyl-L-serine involves the reaction of O-methyl-DL-serine with di-tert-butyl dicarbonate (Boc₂O). The following protocol provides a detailed methodology for this procedure.[1]

Materials:

- O-methyl DL-serine
- Di-tert-butyl dicarbonate (Boc₂O)
- 1 N Sodium hydroxide (NaOH) solution
- Tetrahydrofuran (THF)

- 10% aqueous citric acid
- Ethyl acetate
- Saturated brine
- Anhydrous magnesium sulfate (MgSO_4)

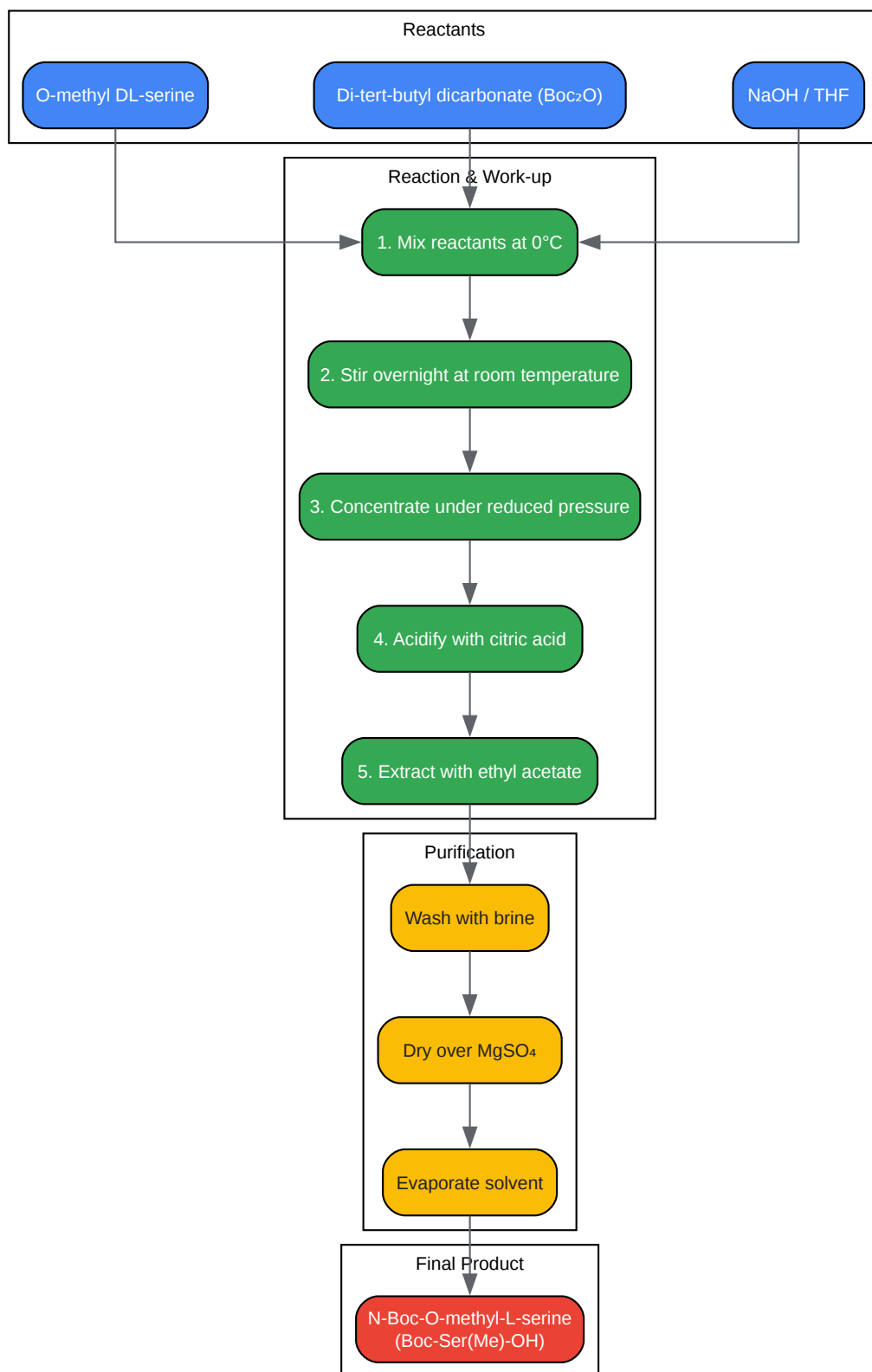
Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve 2.0 g (17 mmol) of O-methyl DL-serine in a mixture of 35 mL of 1 N aqueous sodium hydroxide and 35 mL of tetrahydrofuran (THF).
- **Boc Protection:** Cool the solution to 0 °C with stirring. Slowly add a solution of 4.03 g (18.5 mmol) of di-tert-butyl dicarbonate in 15 mL of THF to the reaction mixture.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and continue stirring overnight.
- **Work-up and Extraction:**
 - Concentrate the reaction mixture by evaporation under reduced pressure to remove the THF.
 - Acidify the remaining aqueous phase to a pH of 4-5 using a 10% aqueous citric acid solution.
 - Extract the product from the acidified aqueous phase with ethyl acetate.
- **Purification:**
 - Wash the organic phase with saturated brine.
 - Dry the organic phase over anhydrous magnesium sulfate.
 - Evaporate the solvent under reduced pressure to yield the final product, N-Boc-O-methyl-L-serine.

This protocol typically results in a high yield of the desired product (approximately 98%).[\[1\]](#)

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Boc-Ser(Me)-OH**.



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Synthesis workflow for **Boc-Ser(Me)-OH**.

Applications in Peptide Synthesis

Boc-Ser(Me)-OH is primarily used as a standard building block in Boc solid-phase peptide synthesis (SPPS). The Boc protecting group on the α -amino function prevents unwanted polymerization during the coupling of amino acids. The methyl ether on the serine side chain is a stable protecting group under the conditions of Boc-SPPS, including the repetitive acidolytic cleavage of the Boc group. This stability is crucial for the successful synthesis of complex peptides containing the O-methyl-serine residue. This amino acid derivative is particularly useful in the development of therapeutic peptides and other bioactive compounds where the specific properties of O-methyl-serine are desired to enhance stability or biological activity.^{[2][3]}

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References

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